molecular formula C12H18N2O2 B3059925 [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439897-95-6

[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Cat. No.: B3059925
CAS No.: 1439897-95-6
M. Wt: 222.28
InChI Key: OSZLQODIPLFCNR-UHFFFAOYSA-N
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Description

[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C12H18N2O2 It is characterized by the presence of a methoxypyridine group attached to an oxane ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxypyridine Group: The methoxypyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a methoxy group donor.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxane ring or the methoxypyridine group, resulting in the formation of reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines.

Chemistry:

    Organic Synthesis: this compound serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used as a probe to study biochemical pathways involving methoxypyridine derivatives.

Medicine:

    Drug Development: Due to its unique structure, this compound is investigated for its potential as a pharmacophore in drug design.

Industry:

    Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism by which [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxypyridine group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involving oxidative stress and signal transduction may be modulated by this compound, leading to various biological effects.

Comparison with Similar Compounds

  • [4-(4-Hydroxypyridin-2-yl)oxan-4-yl]methanamine
  • [4-(4-Chloropyridin-2-yl)oxan-4-yl]methanamine
  • [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine

Comparison: Compared to its analogs, [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine exhibits unique properties due to the presence of the methoxy group This group enhances the compound’s solubility and may influence its reactivity and binding interactions

Properties

IUPAC Name

[4-(4-methoxypyridin-2-yl)oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-10-2-5-14-11(8-10)12(9-13)3-6-16-7-4-12/h2,5,8H,3-4,6-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZLQODIPLFCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182265
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439897-95-6
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine
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